Acide (2-(2-(pipéridin-4-yl)thiazol-4-yl)acétique) dihydrochlorure

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

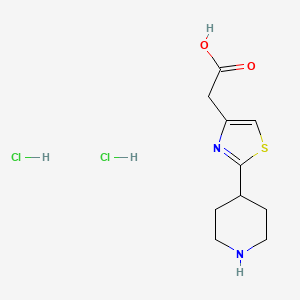

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C10H14N2O2S2ClH It is a derivative of thiazole and piperidine, which are both significant in medicinal chemistry due to their biological activities

Applications De Recherche Scientifique

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, and antitumor effects .

Analyse Biochimique

Biochemical Properties

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

Thiazole derivatives have been found to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride typically involves the condensation of a piperidine derivative with a thiazole derivativeThe final product is then converted to its dihydrochloride salt form for stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups on the thiazole or piperidine rings.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiazole sulfur.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperidine or thiazole rings .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but has a phenyl group instead of a thiazole ring.

2-(Piperidin-4-yl)acetamides: These compounds share the piperidine moiety but differ in the acyl group attached to the nitrogen.

Uniqueness

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties

Activité Biologique

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features combining thiazole and piperidine moieties. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2S2ClH and is characterized by a thiazole ring linked to a piperidine derivative. The presence of these heterocycles contributes to its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride against various pathogenic microorganisms.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 32 µg/mL |

| Klebsiella pneumoniae | 512 µg/mL |

These results indicate strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with complete inhibition observed at low concentrations .

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The thiazole ring is believed to play a critical role in binding to bacterial enzymes, thereby inhibiting their function .

Case Studies and Research Findings

- Study on Antibacterial Properties : A comprehensive evaluation was conducted on various derivatives of piperidine and thiazole compounds, including 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride. The study found that modifications in the piperidine ring significantly affected the antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design .

- In Vivo Studies : In vivo experiments demonstrated that this compound exhibited significant anti-inflammatory effects in murine models, reducing edema and pain associated with inflammatory responses. The results suggest potential applications in treating inflammatory diseases .

- Molecular Docking Studies : Molecular docking simulations indicated that 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride effectively binds to key targets involved in bacterial resistance mechanisms, such as DNA gyrase and other essential enzymes . This binding affinity underscores its potential as a lead compound for further development.

Propriétés

IUPAC Name |

2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.2ClH/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOMRQIJQPETFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)CC(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.